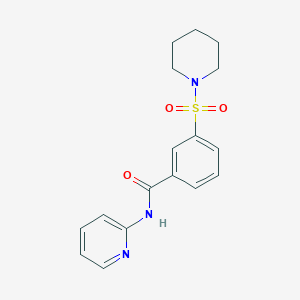
3-(1-piperidinylsulfonyl)-N-2-pyridinylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-piperidinylsulfonyl)-N-2-pyridinylbenzamide, also known as PSB-603, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a potent and selective antagonist of the orexin-1 receptor, which is a key regulator of wakefulness and arousal in the brain. In
作用機序
3-(1-piperidinylsulfonyl)-N-2-pyridinylbenzamide acts as a selective antagonist of the orexin-1 receptor, which is a G protein-coupled receptor that is primarily expressed in the hypothalamus. The binding of orexin-A to the orexin-1 receptor activates a signaling cascade that leads to increased wakefulness and arousal. 3-(1-piperidinylsulfonyl)-N-2-pyridinylbenzamide blocks this signaling cascade by binding to the orexin-1 receptor and preventing orexin-A from binding. This results in decreased wakefulness and arousal, which can have therapeutic implications for various disorders.
Biochemical and Physiological Effects:
3-(1-piperidinylsulfonyl)-N-2-pyridinylbenzamide has been shown to have a number of biochemical and physiological effects in animal models. This compound has been shown to decrease wakefulness and increase sleep in rats, suggesting that it may have potential as a sleep aid. 3-(1-piperidinylsulfonyl)-N-2-pyridinylbenzamide has also been shown to decrease food intake and body weight in rats, suggesting that it may have potential as a treatment for obesity. Additionally, 3-(1-piperidinylsulfonyl)-N-2-pyridinylbenzamide has been shown to decrease stress-induced reinstatement of drug-seeking behavior in rats, suggesting that it may have potential as a treatment for addiction.
実験室実験の利点と制限
3-(1-piperidinylsulfonyl)-N-2-pyridinylbenzamide has several advantages for use in lab experiments. This compound is highly selective for the orexin-1 receptor, which allows for precise manipulation of orexin signaling in animal models. Additionally, 3-(1-piperidinylsulfonyl)-N-2-pyridinylbenzamide has been shown to have good pharmacokinetic properties, which allows for easy administration and dosing in animal models. However, there are also limitations to the use of 3-(1-piperidinylsulfonyl)-N-2-pyridinylbenzamide in lab experiments. This compound has not been extensively studied in humans, and its safety and efficacy in humans is not well established. Additionally, 3-(1-piperidinylsulfonyl)-N-2-pyridinylbenzamide has a relatively short half-life in the body, which may limit its usefulness in certain experiments.
将来の方向性
There are several future directions for research on 3-(1-piperidinylsulfonyl)-N-2-pyridinylbenzamide. One area of interest is the potential use of this compound as a sleep aid or treatment for insomnia. Another area of interest is the potential use of 3-(1-piperidinylsulfonyl)-N-2-pyridinylbenzamide as a treatment for obesity or other metabolic disorders. Additionally, 3-(1-piperidinylsulfonyl)-N-2-pyridinylbenzamide may have potential as a treatment for addiction or other psychiatric disorders. Further research is needed to fully explore the potential therapeutic applications of 3-(1-piperidinylsulfonyl)-N-2-pyridinylbenzamide.
合成法
The synthesis of 3-(1-piperidinylsulfonyl)-N-2-pyridinylbenzamide involves several steps, including the reaction of 2-chloro-5-nitropyridine with piperidine, followed by reduction with hydrogen gas and palladium on carbon catalyst. The resulting intermediate is then reacted with 4-aminobenzamide and treated with sulfuryl chloride to yield the final product. This synthesis method has been optimized for high yield and purity, and has been used to produce 3-(1-piperidinylsulfonyl)-N-2-pyridinylbenzamide for research purposes.
科学的研究の応用
3-(1-piperidinylsulfonyl)-N-2-pyridinylbenzamide has been used extensively in scientific research to investigate the role of the orexin-1 receptor in various physiological and pathological processes. This compound has been shown to be effective in blocking the effects of orexin-A, a neuropeptide that regulates wakefulness and arousal, in animal models. 3-(1-piperidinylsulfonyl)-N-2-pyridinylbenzamide has also been used to study the effects of orexin-1 receptor antagonism on feeding behavior, stress response, and addiction-related behaviors.
特性
IUPAC Name |
3-piperidin-1-ylsulfonyl-N-pyridin-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c21-17(19-16-9-2-3-10-18-16)14-7-6-8-15(13-14)24(22,23)20-11-4-1-5-12-20/h2-3,6-10,13H,1,4-5,11-12H2,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXZGVQPHPKMFPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1H-imidazol-4-ylcarbonyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5681524.png)
![methyl 4-{5-[(2-imino-3-methyl-5-oxo-4-imidazolidinylidene)methyl]-2-furyl}benzoate](/img/structure/B5681525.png)
![N-methyl-N-[3-(7-methyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)-3-oxopropyl]methanesulfonamide](/img/structure/B5681534.png)
![(1R*,5R*)-3-(methylsulfonyl)-6-(3-morpholin-4-ylbenzyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5681545.png)
![2,6-dimethyl-4-[(4-methylphenyl)amino]phenol](/img/structure/B5681553.png)
![2-[5-(2-ethylpyridin-4-yl)-1-(3-fluorophenyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5681560.png)
![5-chloro-N-[2-(3-chlorophenyl)ethyl]-2-nitrobenzamide](/img/structure/B5681563.png)
![N-({1-[ethyl(methyl)amino]cyclohexyl}methyl)pyrimidin-4-amine](/img/structure/B5681569.png)
![4-({2-[1-(phenylacetyl)-3-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5681574.png)
![2-[(3,5-dimethyl-4-isoxazolyl)methyl]-8-(3-thienylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5681586.png)
![ethyl (8-tert-butyl-3-thioxo-1,2,4-triazaspiro[4.5]dec-2-yl)acetate](/img/structure/B5681594.png)
![3-[(2,6-dichlorobenzyl)thio]-5-propyl-4H-1,2,4-triazol-4-amine](/img/structure/B5681603.png)
![2-[4-(1-azepanylcarbonyl)benzyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5681615.png)
![2-[({[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}amino)methyl]-6-methyl-4-quinolinol dihydrochloride](/img/structure/B5681618.png)